![molecular formula C15H14O2 B8651530 [1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)- CAS No. 97344-30-4](/img/structure/B8651530.png)
[1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a prop-2-en-1-yloxy group attached to one of the phenyl rings and a hydroxyl group on the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybiphenyl with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol .
Analyse Chemischer Reaktionen
Types of Reactions
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with a saturated side chain.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), saturated biphenyl derivatives (reduction), and various substituted biphenyl derivatives (substitution) .
Wissenschaftliche Forschungsanwendungen
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in inflammatory and immune responses. By inhibiting STAT3, the compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Known for its anti-inflammatory and antioxidant properties.
4-Allylguaiacol: Another biphenyl derivative with similar structural features and biological activities.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Used in chemical probe synthesis and has similar functional groups.
Uniqueness
4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific structural arrangement and the presence of both a prop-2-en-1-yloxy group and a hydroxyl group on the biphenyl core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
97344-30-4 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4-(4-prop-2-enoxyphenyl)phenol |
InChI |
InChI=1S/C15H14O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h2-10,16H,1,11H2 |
InChI-Schlüssel |
YEVKAVZXLAYGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
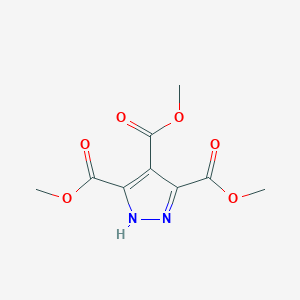
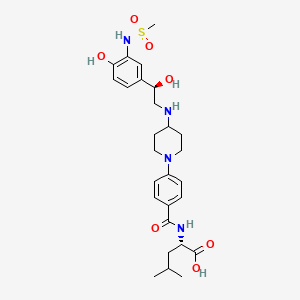
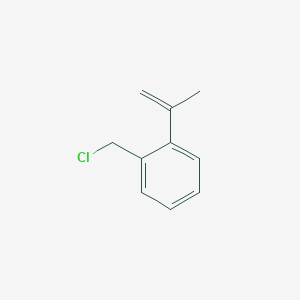
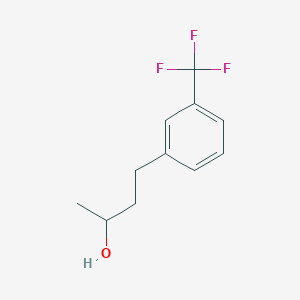

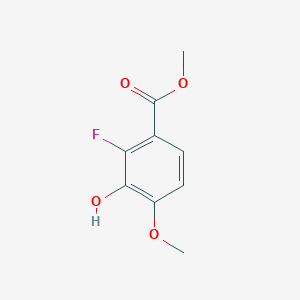


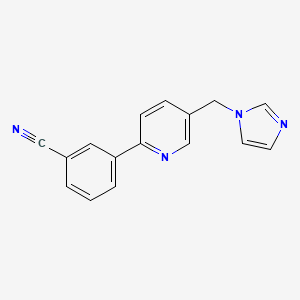
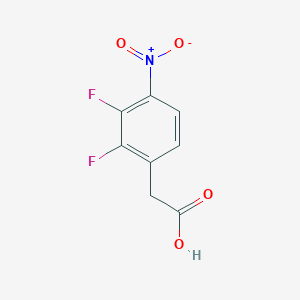
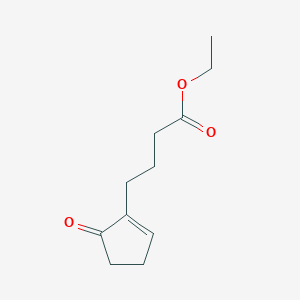

![2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid](/img/structure/B8651561.png)

